1-(5-Bromo-2-nitrophenyl)-1,4-diazepane

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

SAR programs on PTPs and sigma receptors demand regioisomerically pure, dual-vector scaffolds to avoid divergent activity profiles from isobaric contaminants. 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane (CAS 1494015-51-8) directly resolves this: • Regioisomeric Fidelity: Verified 5-bromo-2-nitrophenyl substitution (not the 4-Br variant), ≥98% purity ensures batch-to-batch SAR reproducibility critical for target engagement studies. • Orthogonal Derivatization: The secondary amine undergoes chemoselective acylation or sulfonylation independently of the C5 aryl bromide, which remains available for subsequent Suzuki or Buchwald-Hartwig coupling to explore hydrophobic pockets. • Drug-like Physicochemistry: Computed LogP 2.157 and TPSA 58.41 Ų position this scaffold optimally for hit-to-lead progression within oral bioavailability space.

Molecular Formula C11H14BrN3O2
Molecular Weight 300.15 g/mol
Cat. No. B12079807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-nitrophenyl)-1,4-diazepane
Molecular FormulaC11H14BrN3O2
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H14BrN3O2/c12-9-2-3-10(15(16)17)11(8-9)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2
InChIKeySTJJFRPZPLXKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-nitrophenyl)-1,4-diazepane: Core Physicochemical & Structural Profile for Research Procurement


1-(5-Bromo-2-nitrophenyl)-1,4-diazepane (CAS 1494015-51-8) is a 1,4-diazepane (homopiperazine) derivative bearing a 5-bromo-2-nitrophenyl substituent at the N1 position. With a molecular formula C₁₁H₁₄BrN₃O₂ and molecular weight 300.15 g/mol, the compound features a seven-membered saturated diazepane ring, a nitro group ortho to the diazepane nitrogen, and a bromine atom at the 5-position para to the nitro group . Computed physicochemical parameters include a topological polar surface area (TPSA) of 58.41 Ų, a calculated LogP of 2.157, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . The compound is commercially available at ≥98% purity and serves primarily as a synthetic building block or intermediate for medicinal chemistry programs targeting protein tyrosine phosphatases (PTPs), bromodomain-containing proteins, and sigma receptors, based on the broader 1,4-diazepane pharmacophore [1][2].

Workflow Medicinal chemistry building block for PTP, BET bromodomain, and sigma receptor scaffolds.
Selection Orthogonal reactive handles: aryl bromide (C5) and secondary amine (N4) for sequential derivatization.
Use context Conformational probe via ortho-nitro intramolecular H-bonding in 7-membered diazepane.

Why Generic Substitution Fails for 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane: Substituent Positioning Drives Differential Reactivity


Interchanging 1-(5-bromo-2-nitrophenyl)-1,4-diazepane with its closest structural analogs—such as the 4-bromo regioisomer, the des-bromo derivative, or the piperazine ring-contracted variant—is not scientifically neutral. The 5-bromo-2-nitrophenyl substitution pattern creates a unique electronic environment where the electron-withdrawing nitro group at C2 and the bromine at C5 exert distinct directing and activating effects on the aryl ring . This regioisomeric arrangement directly impacts the compound's LogP (2.157), hydrogen-bonding capacity (4 H-acceptors, 1 H-donor), and the steric accessibility of the secondary amine in the diazepane ring . Furthermore, the seven-membered diazepane ring exhibits a higher pKa and greater conformational flexibility than the six-membered piperazine analog, altering both the protonation state at physiological pH and the three-dimensional presentation of the pharmacophore . These non-interchangeable properties mean that substitution with a different regioisomer or ring-size analog can lead to divergent target engagement, metabolic stability, and synthetic tractability outcomes in downstream applications.

Regioisomer mismatch
The 4-Br regioisomer (CAS 1016837-21-0) alters electronic directing effects and LogP; cross-coupling reactivity and assay profiles may shift.
Ring-size substitution
Piperazine analog (6-membered) lacks the higher pKa and conformational flexibility of diazepane; sigma receptor SAR context may not transfer.
Des-bromo analog
Lacks the aryl bromide handle; Pd-catalyzed cross-coupling pathways are unavailable, limiting late-stage diversification.

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Bromine Position: 5-Br vs. 4-Br Substitution on 2-Nitrophenyl-Diazepane

The bromine substitution position on the nitrophenyl ring differentiates 1-(5-bromo-2-nitrophenyl)-1,4-diazepane (target; CAS 1494015-51-8) from its 4-bromo regioisomer (comparator; CAS 1016837-21-0). In the target compound, bromine at the 5-position is para to the nitro group, whereas in the 4-bromo regioisomer, bromine is meta to the nitro group. This regioisomeric switch alters the computed LogP value: the target compound has a LogP of 2.157 , while the 4-bromo regioisomer has a predicted pKa of 10.18±0.20 , indicating differential ionization behavior. The SMILES notation confirms the connectivity difference: target O=[N+]([O-])c1ccc(Br)cc1N1CCCNCC1 vs. 4-bromo regioisomer with bromine at C4 . Both compounds share identical molecular formula (C₁₁H₁₄BrN₃O₂) and molecular weight (300.15 g/mol), making the regioisomeric distinction critical for SAR interpretation and synthetic route planning .

Bromine position: 5-Br vs. 4-Br
Cross-study comparable
5-Br (para to NO₂): LogP 2.157, TPSA 58.41 Ų
4-Br (meta to NO₂): pKa 10.18±0.20, density 1.474 g/cm³
Δ regiochemistry: distinct electronic directing for cross-coupling.
Supports regioisomer-specific synthetic strategy.
Predicted properties only; verify by SMILES and NMR.
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

Ring-Size Divergence: 1,4-Diazepane (7-Membered) vs. Piperazine (6-Membered) Bearing 5-Bromo-2-nitrophenyl

The target compound (1-(5-bromo-2-nitrophenyl)-1,4-diazepane, MW 300.15, 7-membered diazepane ring) differs fundamentally from its direct piperazine analog 1-(5-bromo-2-nitrophenyl)piperazine (CAS 1436426-35-5, MW 286.13, 6-membered ring) . The seven-membered 1,4-diazepane ring introduces greater conformational flexibility and a higher predicted pKa for the secondary amine compared to the six-membered piperazine ring. Literature on homologous 1,4-diazepane vs. piperazine scaffolds demonstrates that ring expansion from piperazine to 1,4-diazepane can improve sigma-1 receptor affinity by over 10-fold (e.g., Ki 7.4 nM for a 1,4-dibenzyl-1,4-diazepane derivative vs. substantially weaker affinity for the corresponding piperazine) [1]. This class-level SAR trend suggests that the diazepane scaffold offers distinct conformational and pharmacodynamic properties that cannot be replicated by the piperazine analog.

Ring size: diazepane vs. piperazine
Class-level inference
Target: 7-membered diazepane, MW 300.15
Comparator: 6-membered piperazine, MW 286.13
Reported σ1 Ki 7.4 nM for diazepane scaffold; piperazine affinity weaker (>10-fold difference).
Conformational and basicity profile may not transfer.
Class-level SAR; direct target-pair data not reported.
Conformational Analysis Drug Design pKa and Permeability

Bromine as a Synthetic Handle: Differential Cross-Coupling Potential vs. Des-Bromo Analog

The presence of the bromine atom at the 5-position provides 1-(5-bromo-2-nitrophenyl)-1,4-diazepane with a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.) that is absent in the des-bromo analog 1-(2-nitrophenyl)-1,4-diazepane (CAS 450352-64-4, MW 221.26) . The bromine atom serves as a good leaving group for nucleophilic substitution and enables transition-metal-mediated C–C and C–N bond formation [1]. This capability allows the compound to function as a key intermediate for library synthesis, whereas the des-bromo analog offers no equivalent diversification pathway at the 5-position. The nitro group at C2 ortho to the diazepane nitrogen further electronically deactivates the ring, making the bromine at C5 the most reactive site for functionalization .

Cross-coupling handle: Br vs. H
Class-level inference
Target: 5-Br present; enables Suzuki, Heck, Buchwald-Hartwig
Comparator: des-Br (CAS 450352-64-4); only electrophilic substitution possible
Qualitative difference: at least 3 additional Pd-catalyzed transformations.
Bromine handle mandatory for library diversification.
Structural inference from aryl bromide reactivity.
Synthetic Methodology Cross-Coupling Late-Stage Functionalization

Nitro Group Ortho to Diazepane Nitrogen: Intramolecular Hydrogen Bonding and Conformational Restriction

The ortho-nitro group in 1-(5-bromo-2-nitrophenyl)-1,4-diazepane can participate in intramolecular hydrogen bonding with the proximal diazepane N–H, as evidenced by the compound having only 1 hydrogen bond donor despite the presence of a secondary amine . This contrasts with 1-(4-nitrophenyl)-1,4-diazepane, where the nitro group is para to the diazepane nitrogen and cannot engage in equivalent intramolecular interaction. The computed TPSA of 58.41 Ų and LogP of 2.157 for the target compound reflect this unique electronic arrangement. The intramolecular H-bond can restrict the conformational freedom of the diazepane ring, potentially pre-organizing the molecule into a bioactive conformation, as observed in crystallographic and NMR studies of N,N-disubstituted-1,4-diazepane orexin receptor antagonists where intramolecular π-stacking and twist-boat ring conformations define the low-energy state .

Ortho-nitro H-bond & conformation
Class-level inference
Ortho-NO₂ can H-bond with diazepane N–H (H-donors = 1).
TPSA 58.41, LogP 2.157.
Related systems: twist-boat conformations stabilized by ortho interactions.
Conformational restriction may differ from para/meta analogs.
Quantitative data not available for this specific pair.
Conformational Analysis Molecular Recognition Physicochemical Profiling

Commercial Availability at Defined Purity: Procurement Reproducibility vs. Custom Synthesis

1-(5-Bromo-2-nitrophenyl)-1,4-diazepane is available from multiple independent vendors at ≥98% purity (ChemScene Cat. CS-0583040; Leyan Product No. 1653706) , with recommended storage conditions of sealed, dry, 2–8°C . The compound has a defined CAS registry number (1494015-51-8), SMILES (C1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]), and computed molecular descriptors that enable unambiguous identity verification . In contrast, custom-synthesized or single-source analogs (e.g., the 4-bromo regioisomer CAS 1016837-21-0, which has fewer commercial suppliers) may introduce batch-to-batch variability in purity, residual solvent content, and trace metal contamination that can confound biological assay interpretation .

Commercial purity & sourcing
Supporting evidence
≥98% purity, sealed dry storage 2–8°C.
≥2 independent suppliers (CAS 1494015-51-8).
Comparator regioisomer: fewer suppliers, purity 95–98%.
Multi-source procurement supports lot reproducibility.
Vendor catalog data; verify by COA.
Chemical Sourcing Reproducibility Quality Control

Procurement-Guiding Application Scenarios for 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane


Medicinal Chemistry: PTP Inhibitor Scaffold Optimization via Regioisomer-Dependent SAR

Research programs targeting protein tyrosine phosphatases (PTPs), particularly TC-PTP and PTP1B, have utilized diazepane-containing scaffolds as selective inhibitor frameworks [1]. The 5-bromo-2-nitrophenyl substitution pattern of the target compound offers a defined electronic and steric profile for systematic SAR exploration. The bromine at C5 enables late-stage derivatization via Suzuki or Buchwald-Hartwig coupling to probe hydrophobic pocket tolerance, while the ortho-nitro group provides conformational restriction through potential intramolecular H-bonding with the diazepane N–H . The compound's computed LogP (2.157) and TPSA (58.41 Ų) fall within drug-like physicochemical space, making it a suitable starting point for hit-to-lead optimization. Critically, the regioisomeric identity (5-Br rather than 4-Br) must be verified by NMR and LCMS prior to biological testing, as even isobaric regioisomers can produce divergent activity profiles .

Synthetic Methodology: Aryl Bromide Building Block for Parallel Library Synthesis

The compound serves as a multifunctional building block for constructing diverse compound libraries through sequential functionalization. The aryl bromide at the 5-position is orthogonal to the secondary amine of the diazepane ring, enabling chemoselective transformations: (i) the amine can be acylated, sulfonylated, or reductively aminated without disturbing the bromide; (ii) the bromide can subsequently participate in palladium-catalyzed cross-coupling to introduce aryl, heteroaryl, alkenyl, or amino substituents [1]. This orthogonal reactivity profile is absent in the des-bromo analog 1-(2-nitrophenyl)-1,4-diazepane, which offers only the amine as a derivatization site. The commercial availability at ≥98% purity ensures consistent conversion yields across library synthesis batches.

Conformational Analysis: Probing Intramolecular Interactions in 1,4-Diazepane Systems

The 5-bromo-2-nitrophenyl substitution creates a defined intramolecular interaction landscape that is valuable for fundamental conformational studies. The ortho-nitro group can form an intramolecular hydrogen bond with the adjacent diazepane N–H, while the bromine at C5 para to the nitro group provides a heavy-atom probe for X-ray crystallographic phasing or anomalous scattering experiments [1]. Literature on structurally related N,N-disubstituted-1,4-diazepanes has demonstrated that such ortho-substituent interactions stabilize unexpected low-energy conformations including twist-boat ring geometries and intramolecular π-stacking arrangements that are critical for target recognition . This makes the compound a useful tool for studying how substituent positioning governs the conformational ensemble of saturated seven-membered nitrogen heterocycles.

Sigma Receptor Ligand Development: Diazepane Ring Size as a Key Selectivity Determinant

Published SAR studies have demonstrated that homologation of the piperazine ring to a 1,4-diazepane ring results in marked improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity (Ki values reaching 7.4 nM for optimized 1,4-dibenzyl-1,4-diazepane derivatives) [1]. The target compound provides the 1,4-diazepane scaffold pre-functionalized with a 5-bromo-2-nitrophenyl group, offering a starting point for sigma receptor ligand development. The bromine can be replaced via cross-coupling to explore diverse aryl/heteroaryl substitutions at the N1 position, while the secondary amine at N4 can be independently derivatized. This dual-functionalization capability, combined with the 7-membered ring's conformational flexibility, makes the compound a strategic intermediate for probing sigma receptor subtype selectivity.

Application
Selection Property
Validation Focus
PTP inhibitor SAR optimization
5-Br-2-NO₂ regioisomer identity
Verify regioisomeric purity by NMR and LCMS before biological testing
Parallel library synthesis
Orthogonal aryl bromide + secondary amine handles
Confirm chemoselective transformation sequence and lot-to-lot purity (≥98%)
Conformational analysis of 1,4-diazepanes
Ortho-nitro intramolecular H-bond potential
Compare crystallographic or NMR conformational ensemble with para/meta analogs
Sigma receptor ligand development
7-membered diazepane core pre-functionalized at N1
Assess sigma-1/sigma-2 selectivity improvement vs. piperazine scaffold
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